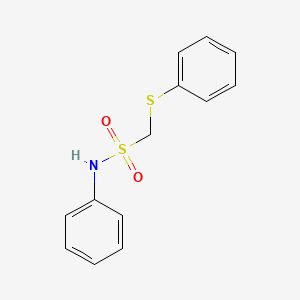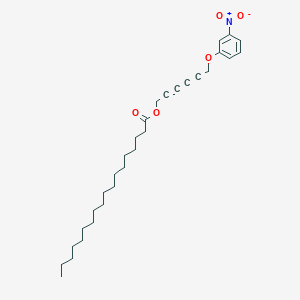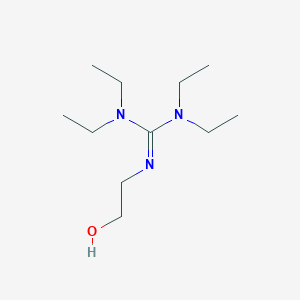![molecular formula C17H12N4 B14623527 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile CAS No. 55752-09-5](/img/structure/B14623527.png)
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is a Schiff base compound characterized by the presence of an amino group and a diphenylmethylidene group attached to a but-2-enedinitrile backbone. Schiff bases are known for their versatility in coordination chemistry and their applications in various fields, including catalysis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile typically involves the condensation reaction between diaminomaleonitrile and benzophenone. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitrile oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted Schiff bases.
Applications De Recherche Scientifique
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug design and development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mécanisme D'action
The mechanism of action of 2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile involves its ability to form stable complexes with metal ions. This is attributed to the presence of the Schiff base moiety, which can coordinate with metal centers. The compound’s biological activity is believed to be related to its interaction with cellular targets, leading to disruption of cellular processes and induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-3-[(phenylmethylidene)amino]but-2-enedinitrile: Similar structure but with a phenyl group instead of a diphenyl group.
2-Amino-3-[(p-tolylmethylidene)amino]but-2-enedinitrile: Contains a p-tolyl group instead of a diphenyl group.
Uniqueness
2-Amino-3-[(diphenylmethylidene)amino]but-2-enedinitrile is unique due to the presence of the diphenylmethylidene group, which enhances its ability to form stable metal complexes and contributes to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
55752-09-5 |
|---|---|
Formule moléculaire |
C17H12N4 |
Poids moléculaire |
272.30 g/mol |
Nom IUPAC |
2-amino-3-(benzhydrylideneamino)but-2-enedinitrile |
InChI |
InChI=1S/C17H12N4/c18-11-15(20)16(12-19)21-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,20H2 |
Clé InChI |
AKKYHOZFHHZNHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=NC(=C(C#N)N)C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



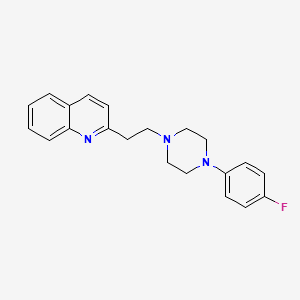
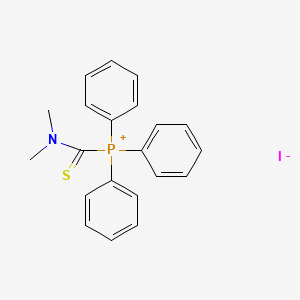
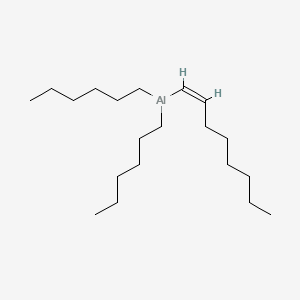
-lambda~5~-phosphane](/img/structure/B14623461.png)
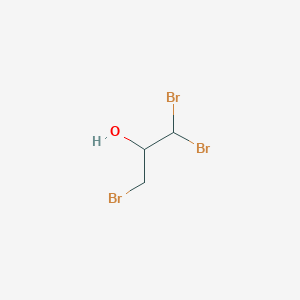
![1-[4-(3-Hydroxy-3-methylbut-1-en-1-yl)phenyl]ethan-1-one](/img/structure/B14623501.png)
![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)


